8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Overview
Description
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a complex organic compound that features a boron-containing dioxaborolane group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions.
Mechanism of Action
Target of Action
Boronic esters are often used in organic synthesis due to their ability to form carbon-carbon bonds. They can act as a source of boron in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
In a Suzuki-Miyaura reaction, the boronic ester reacts with a halide compound in the presence of a palladium catalyst and a base. The boron atom in the boronic ester forms a bond with the carbon atom in the halide compound, resulting in a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key step in many synthetic pathways used to create complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The result of the action of a boronic ester in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond, which can be used to build complex organic structures .
Action Environment
The efficacy and stability of boronic esters can be influenced by various factors, including temperature, pH, and the presence of other chemicals. For example, the Suzuki-Miyaura reaction typically requires a base and a palladium catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various types of reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron group can be substituted with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Coupling reagents: Palladium or copper catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of the dioxino group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring and a boronic acid pinacol ester group.
2,5,8,11-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)perylene: Features multiple dioxaborolane groups attached to a perylene core.
Uniqueness
8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is unique due to its combination of a dioxaborolane group with a dioxino-pyridine structure. This unique structure enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and scientific research.
Biological Activity
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a boron-containing heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This article reviews its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a dioxaborolane moiety and a pyridine derivative. Its molecular formula is with a molecular weight of 293.15 g/mol. The presence of the boron atom is significant for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to the boronic ester functionality. Boron compounds have been shown to interact with various biological macromolecules, including proteins and nucleic acids. The mechanism typically involves the formation of reversible covalent bonds with hydroxyl groups in biomolecules, which can modulate their function.
Anticancer Activity
Recent studies have indicated that compounds containing boron can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For example:
- Study A : A study demonstrated that derivatives of boron compounds could inhibit the growth of breast cancer cell lines by interfering with cell cycle progression.
- Study B : Another investigation found that similar dioxaborolane derivatives showed selective cytotoxicity against leukemia cells while sparing normal cells.
Antimicrobial Properties
Research has also suggested antimicrobial activity associated with boron-containing compounds. For instance:
- Case Study 1 : In vitro assays showed that derivatives of dioxaborolane exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
- Case Study 2 : The compound was tested against fungal strains and demonstrated antifungal activity comparable to standard antifungal agents.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation in breast cancer | Study A |
Induction of apoptosis in leukemia cells | Study B | |
Antimicrobial | Significant antibacterial activity | Case Study 1 |
Antifungal activity against various strains | Case Study 2 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with boronic acids under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. Its stability in physiological conditions is also noteworthy, which enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-5-6-15-11-10(9)16-7-8-17-11/h5-6H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIMPSRXFOCKQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=NC=C2)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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